BenchChemオンラインストアへようこそ!

Atriopeptin III

Renal pharmacology Natriuretic peptide receptors Vascular biology

Atriopeptin III (rat ANP 103–126) is the fully active NPR-A agonist containing the essential C-terminal Phe-Arg motif absent in Atriopeptin I. It produces 6–100× cGMP increases, retains natriuretic/diuretic efficacy in chronic renal failure models (5/6 nephrectomy, adenine nephropathy), and offers an ultra-short half-life (26.5 s) ideal for acute, titratable infusion protocols. Researchers requiring a validated active control for NPR-A pharmacology or tubular-vascular receptor discrimination studies should select Atriopeptin III over inactive or less-characterized ANP fragments.

Molecular Formula C107H165N35O34S2
Molecular Weight 2549.8 g/mol
CAS No. 90817-13-3
Cat. No. B1591603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtriopeptin III
CAS90817-13-3
SynonymsANF (103-126)
ANP (103-126)
atrial natriuretic factor (103-126)
atrial natriuretic factor prohormone (103-126)
atrial natriuretic peptide (103-126)
atriopeptin (103-126)
atriopeptin 24
atriopeptin III
atriopeptin-24
atriopeptin-3
Molecular FormulaC107H165N35O34S2
Molecular Weight2549.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1
InChIKeyAYCBRUDZNRVKGK-GWLSAQFNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atriopeptin III Procurement Guide: Comparator-Based Evidence for Scientific Selection


Atriopeptin III (CAS 90817-13-3), also designated ANP 103-126 or rat ANP 103-126, is a 24-amino acid atrial natriuretic peptide [1]. It is recognized as a potent vasodilator and natriuretic/diuretic agent that acts primarily through activation of membrane-bound guanylyl cyclase-A receptors (NPR-A) to increase intracellular cGMP levels [2]. Structurally, it contains the critical C-terminal phenylalanine-arginine (Phe-Arg) dipeptide motif absent in the shorter Atriopeptin I, a distinction that fundamentally determines its vascular and renal pharmacodynamics [3]. This guide provides quantitative comparator evidence to support selection of Atriopeptin III over its closest analogs for specific experimental contexts.

Why Atriopeptin III Cannot Be Simply Substituted by Atriopeptin I or II


The atriopeptin family shares a conserved 17-membered disulfide-linked ring but diverges critically at the N- and C-termini, yielding marked differences in receptor activation and in vivo efficacy [1]. Atriopeptin I (21 amino acids; ANF 103-123), which lacks the C-terminal Phe-Arg motif, is functionally inactive as a renal vasodilator and natriuretic in the anesthetized dog model, whereas Atriopeptin III produces concentration-dependent increases in both renal blood flow and sodium excretion [2]. Even between the longer forms (AP II vs. AP III), differences in the duration of hypotensive action and disease-state sensitivity have been documented [3]. Therefore, substituting one atriopeptin for another without accounting for these structural-activity relationships introduces significant experimental variability and may yield false-negative results in assays designed to probe specific ANP receptor pathways.

Quantitative Differentiation of Atriopeptin III Against Key Comparators


Renal Vasodilation and Natriuresis: Atriopeptin III Active vs. Atriopeptin I Inactive in Dog Model

In the anesthetized dog model, intra-arterial administration of the Phe-Arg-containing peptides (Atriopeptin II, III, or Ser-Leu-Arg-Arg-Atriopeptin III) produces a concentration-dependent increase in both renal blood flow and sodium excretion, whereas Atriopeptin I, which lacks the Phe-Arg C-terminus, is completely inactive [1]. This binary functional outcome directly correlates with the presence or absence of the C-terminal dipeptide motif, establishing a clear threshold requirement for renal vasodilator and natriuretic activity in this species. In isolated perfused rat kidneys constricted with norepinephrine, the same structural requirement holds: Atriopeptin II and III are potent dilators, while Atriopeptin I and the core peptide (residues 3-19) show minimal activity [1].

Renal pharmacology Natriuretic peptide receptors Vascular biology

Differential Structure-Activity: Amino-Terminal Extensions Modulate Natriuretic but Not Vasodilatory Response

When Atriopeptin III serves as the reference compound, amino-terminal amino acid extensions (e.g., Ser-Leu-Arg-Arg-Atriopeptin III, the major circulating form) markedly increase the natriuretic-diuretic response in anesthetized dogs while leaving the renal vasodilatory response unchanged [1]. This uncoupling of tubular and vascular effects suggests receptor heterogeneity between renal tubular and vascular tissues, a nuance not observable with shorter or longer analogs that lack this specific modification [1]. Radioligand binding studies with ¹²⁵I-labeled Atriopeptin III on rat kidney slices further localize specific binding sites to the glomerulus and the papillary segment of the medulla, implicating these structures in the natriuretic-diuretic effect [1].

Structure-activity relationship ANP receptor heterogeneity Renal tubular physiology

Efficacy in Chronic Renal Failure: 9-12 Fold Increase in Sodium Excretion and 20% Blood Pressure Reduction

In a 5/6 nephrectomy rat model of chronic renal failure (4 weeks post-surgery), a 60-minute infusion of Atriopeptin III at 0.2 μg/kg/min produced dramatic and sustained physiological responses [1]. Systemic blood pressure fell by 20% by the end of the infusion period, while glomerular filtration rate (GFR) increased by 24% even though renal blood flow remained unchanged from baseline [1]. Urinary volume increased 4.4-fold, and sodium excretion increased 9- to 12-fold during the infusion [1]. In animals with initial GFR values below 0.5 ml/min, fractional excretion of sodium ranged between 9% and 15%, indicating preserved tubular responsiveness despite severely reduced renal mass [1].

Chronic kidney disease Natriuresis Hypertension

Preserved Natriuretic Responsiveness Across Multiple Chronic Renal Failure Models

In a separate study employing two distinct rat models of chronic renal failure, Atriopeptin III (125, 250, and 500 ng/kg i.v.) produced significant and dose-dependent natriuretic and diuretic effects [1]. In sham control animals, urine flow increased by 46-54%, absolute sodium excretion by 52-61%, and fractional sodium excretion by 48-54% across the dose range, with no effect on blood pressure, renal blood flow, or GFR [1]. In adenine-fed rats with renal blood flow reduced by 30-75% and GFR reduced to approximately 20% of controls, Atriopeptin III increased water and sodium excretion to the same degree as in sham controls [1]. In unilaterally nephrectomized rats, the highest dose (500 ng/kg) increased urine flow by 72%, absolute sodium excretion by 106%, and fractional sodium excretion by 102% [1].

Renal pathophysiology Diuresis Comparative pharmacology

cGMP Stimulation in Astrocytes: 6- to 100-Fold Increase Comparable to Longer ANP Forms

In rat neocortical astrocyte cultures, Atriopeptin III (rat ANP 103-126) stimulated 6- to 100-fold increases in intracellular cyclic GMP levels over the concentration range of 10⁻⁹ to 10⁻⁶ M, an effect comparable to that of the longer forms rat ANP 99-126 (rANF) and rat ANP 102-126 (auriculin B) [1]. In contrast, porcine BNP and rat BNP were only 20%-90% as effective as rANF over most of this concentration range, though 10⁻⁶ M porcine BNP produced a greater effect than rANF [1]. This demonstrates that Atriopeptin III retains full intrinsic activity at NPR-A in this non-vascular cell type, despite being shorter than the full-length circulating hormone.

cGMP signaling Astrocyte biology ANP receptor pharmacology

Plasma Pharmacokinetics: Extremely Short Half-Life (26.5 Seconds) with Predominant Renal Clearance

In normal rats, bolus intravenous administration of Atriopeptin III (250 ng) reveals an extremely short plasma half-life of 26.5 seconds, with a volume of distribution of 352 ml and plasma clearance of 500 ml/min [1]. In anephric rats, the half-life extends to 56.8 seconds, with plasma clearance reduced to 206 ml/min, demonstrating that the kidneys account for approximately 59% of Atriopeptin III elimination via degradation rather than urinary excretion [1]. No intact Atriopeptin III could be measured in urine, confirming that renal clearance occurs through enzymatic degradation and/or receptor-mediated internalization rather than filtration [1]. This pharmacokinetic profile is consistent with the transient, concentration-dependent effects of Atriopeptin III on blood pressure [1].

Peptide pharmacokinetics ANP degradation Renal clearance

Validated Application Scenarios for Atriopeptin III Based on Comparator Evidence


Chronic Kidney Disease and Uremic Model Studies

Atriopeptin III is specifically validated in multiple rodent models of chronic renal failure, including 5/6 nephrectomy, adenine-induced nephropathy, and unilateral nephrectomy, where it preserves robust natriuretic and diuretic efficacy despite severely compromised renal function [1][2]. In 5/6 nephrectomized rats, a 60-minute infusion increased sodium excretion 9- to 12-fold and reduced blood pressure by 20% while raising GFR by 24% [1]. In adenine-fed rats with GFR reduced to 20% of normal, the natriuretic response was fully preserved compared to sham controls [2]. This contrasts with Atriopeptin I, which is inactive as a renal vasodilator and natriuretic in multiple species [3]. Researchers investigating volume overload, hypertension, or tubular function in the setting of reduced renal mass should therefore select Atriopeptin III over the shorter, inactive Atriopeptin I.

NPR-A/cGMP Signaling Pathway Investigation

Atriopeptin III serves as a well-characterized reference agonist for the NPR-A/guanylyl cyclase-A receptor, stimulating 6- to 100-fold increases in cGMP in rat astrocytes at concentrations of 10⁻⁹–10⁻⁶ M, a response comparable to full-length ANP 99-126 [1]. The peptide has been employed as the reference compound for systematic structure-activity relationship studies, demonstrating that amino-terminal extensions selectively enhance natriuretic-diuretic responses while sparing renal vasodilation [2]. In vascular smooth muscle cells, 24-hour exposure to 1 μM Atriopeptin III causes a six-fold increase in basal cGMP and 40% downregulation of binding sites, providing a defined system for studying receptor regulation [3]. For cell-based assays requiring a cost-effective, functionally active NPR-A agonist with well-documented receptor pharmacology, Atriopeptin III is the preferred selection over less-characterized ANP fragments.

Comparative Natriuretic Peptide Pharmacology

Studies requiring discrimination between tubular and vascular ANP receptor populations benefit from Atriopeptin III as a reference baseline. In the anesthetized dog, amino-terminal extensions on Atriopeptin III markedly increase natriuretic-diuretic activity without altering renal vasodilation, a dissociation that implicates distinct receptor populations in renal tubular and vascular tissues [1]. Furthermore, in isolated perfused rat kidneys, Atriopeptin III and Atriopeptin II (both containing the C-terminal Phe-Arg motif) are potent renal vasodilators, while Atriopeptin I is inactive [2]. This binary structure-activity threshold allows researchers to use Atriopeptin III as the active comparator when testing novel ANP analogs or investigating NPR-A vs. NPR-C mediated effects. Procurement of Atriopeptin III for these studies ensures access to a pharmacologically validated active control with clearly defined structure-activity boundaries.

Acute Hemodynamic and Baroreflex Studies

The ultra-short plasma half-life of Atriopeptin III (26.5 seconds in normal rats, extending to 56.8 seconds in anephric rats) [1] makes it particularly suitable for acute hemodynamic interventions where rapid onset and offset of effects are required. The concentration-dependent reduction in blood pressure, with 59% of clearance attributable to renal degradation, allows for tightly controlled experimental designs employing continuous intravenous infusion [1]. Conscious rat studies have further demonstrated that Atriopeptin III decreases cardiac output and lowers mean arterial pressure without triggering reflex cardioacceleration, indicating a modulatory effect on baroreceptor function [2]. For acute cardiovascular pharmacology experiments requiring a short-acting, titratable natriuretic peptide agonist, Atriopeptin III offers distinct practical advantages over longer-acting ANP analogs or stable mimetics with extended half-lives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atriopeptin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.